1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, alcohols, aldehydes, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-(3-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-(3-Methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from other similar compounds.
Properties
CAS No. |
618101-99-8 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-4-8-13(9-12)19-15(16(20)21)10-14(18-19)11-5-2-1-3-6-11/h1-10H,(H,20,21) |
InChI Key |
JLGICDHNLUQTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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